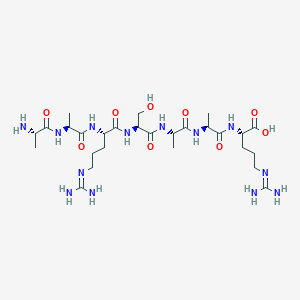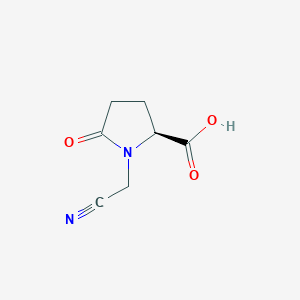
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound belonging to the imidazolium family. This compound is characterized by its unique structure, which includes a carboxypropyl group attached to the imidazolium ring. It is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of a preformed imidazole ring. One common method includes the reaction of 1-trimethylsilylimidazole with methyl 4-chlorobutanoate, followed by hydrolysis with hydrochloric acid to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of stoichiometric amounts of reagents such as formaldehyde, glyoxal, and γ-aminobutyric acid in a multicomponent reaction . This method is efficient and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are frequently used in substitution reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazolium ring .
Aplicaciones Científicas De Investigación
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, such as ionic liquids and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in antimicrobial activity or as a catalyst in chemical reactions .
Comparación Con Compuestos Similares
(3-Carboxypropyl)trimethylammonium chloride: This compound shares a similar carboxypropyl group but differs in its overall structure and properties.
γ-Butyrobetaine hydrochloride: Another related compound with similar functional groups but distinct biological roles.
Uniqueness: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
805228-35-7 |
|---|---|
Fórmula molecular |
C8H15ClN2O2 |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
4-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)butanoic acid;chloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-9-5-6-10(7-9)4-2-3-8(11)12;/h5-6H,2-4,7H2,1H3,(H,11,12);1H |
Clave InChI |
TXPRSGNQNRBUTP-UHFFFAOYSA-N |
SMILES canónico |
CN1C[NH+](C=C1)CCCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
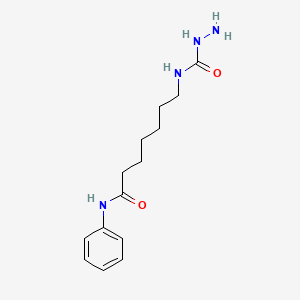
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
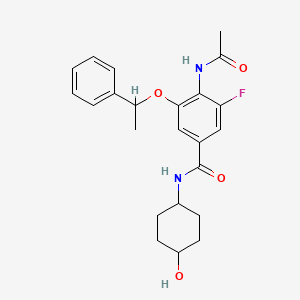

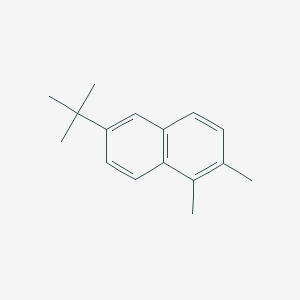


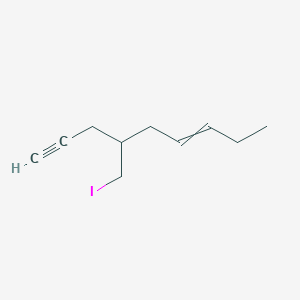

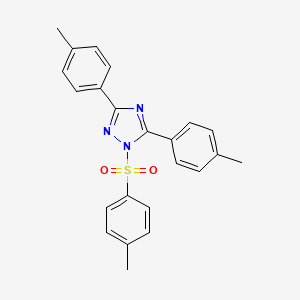
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
